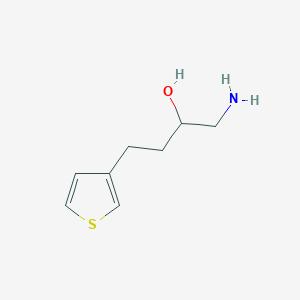

1-Amino-4-(thiophen-3-yl)butan-2-ol

Description

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

1-amino-4-thiophen-3-ylbutan-2-ol |

InChI |

InChI=1S/C8H13NOS/c9-5-8(10)2-1-7-3-4-11-6-7/h3-4,6,8,10H,1-2,5,9H2 |

InChI Key |

LNCMJERPTUPMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCC(CN)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Thiophene Derivatives

A common approach involves starting with a thiophene-substituted butanone or butanal derivative, followed by reductive amination or nucleophilic substitution to introduce the amino group, and reduction or hydroxylation to install the hydroxyl group at the 2-position.

Step 1: Formation of Thiophene-Substituted Butanone/Butanal

The thiophene ring is attached at the 3-position of the butane chain via cross-coupling reactions such as Suzuki-Miyaura coupling, which is effective for forming carbon-carbon bonds between thiophene derivatives and alkyl halides or boronic acids.Step 2: Introduction of the Amino Group

The amino group can be introduced by reductive amination of the corresponding ketone or aldehyde intermediate using ammonia or primary amines with reducing agents like sodium borohydride or catalytic hydrogenation.Step 3: Hydroxylation at the 2-Position

The hydroxyl group at the 2-position can be introduced by selective reduction of a keto group or by epoxide ring opening if an epoxide intermediate is used. Hydroxylation can also be achieved via nucleophilic substitution reactions on suitable leaving groups.

Protection and Deprotection Strategies

During synthesis, protecting groups such as Boc (tert-butyloxycarbonyl) may be used to protect the amino group to prevent side reactions during hydroxylation or other transformations. After completing the necessary modifications, the protecting groups are removed under acidic conditions.

Purification Techniques

Purification of the final product typically involves recrystallization or chromatographic methods such as preparative thin-layer chromatography or column chromatography to isolate the pure amino alcohol from reaction mixtures and by-products.

Representative Preparation Procedure (Literature-Inspired)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Suzuki-Miyaura coupling of 3-bromothiophene with butan-2-one boronic acid derivative, Pd catalyst, base, solvent | Formation of 3-thiophenylbutan-2-one intermediate |

| 2 | Reductive amination: Ammonia or amine, NaBH4 or catalytic hydrogenation | Conversion of ketone to amino alcohol intermediate |

| 3 | Protection of amino group with Boc anhydride (if needed) | Prevents side reactions in subsequent steps |

| 4 | Hydroxylation or reduction to introduce hydroxyl group at 2-position | Formation of 1-amino-4-(thiophen-3-yl)butan-2-ol backbone |

| 5 | Deprotection of Boc group with HCl or TFA | Free amino group restored |

| 6 | Purification by recrystallization or chromatography | Isolation of pure product |

Data Table Summarizing Key Properties and Synthetic Details

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C8H15NOS |

| Molecular Weight | 171.26 g/mol |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Thiophene ring |

| Typical Starting Materials | 3-Bromothiophene, butan-2-one derivatives, ammonia or primary amines |

| Common Catalysts/Agents | Palladium catalysts (for coupling), NaBH4 (reduction), Boc anhydride (protection) |

| Reaction Conditions | Room temperature to mild heating (20-50 °C), inert atmosphere for coupling reactions |

| Purification Methods | Recrystallization, preparative thin-layer chromatography, column chromatography |

| Yield Range | Moderate to high (40-80%) depending on step optimization |

| Stability | Stable under standard laboratory conditions |

| Solubility | Soluble in polar solvents such as methanol, ethanol |

Analytical Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of protons and carbons in the molecule.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% for research-grade compounds.

- Melting Point and Physical Appearance: Recorded to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-(thiophen-3-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Differences :

- The absence of the amino group at position 1 simplifies the structure, reducing polarity and hydrogen-bonding capacity. Physicochemical Properties:

- Molecular weight: 156.24 g/mol (vs. ~171.24 g/mol estimated for the target compound).

- Purity: 98% (discontinued commercially, possibly due to synthesis challenges or stability issues) .

Functional Implications :

Bitertanol (CAS: 55179-31-2)

Structural Differences :

- Bitertanol incorporates a biphenyl-oxy group and a triazole ring instead of thiophene and amino groups.

- Larger molecular weight (337.42 g/mol) and complexity .

Functional Implications : - The triazole moiety confers antifungal activity, making bitertanol a commercial fungicide (Baycor®). In contrast, the thiophene and amino groups in the target compound may favor applications in pharmaceuticals over agrochemicals.

- The biphenyl group enhances hydrophobicity, likely improving membrane penetration in antifungal applications .

4-Fluoro-1-butanol (CAS: 372-93-0)

Structural Differences :

- A fluorine atom replaces the thiophene and amino groups, creating a simpler, halogenated alcohol. Physicochemical Properties:

- Lower molecular weight (92.11 g/mol) and higher electronegativity due to fluorine.

- Classified as hazardous (GHS) with risks of flammability and toxicity .

Functional Implications : - Fluorine’s electron-withdrawing effects contrast with thiophene’s aromatic electron-richness, leading to divergent reactivity (e.g., in nucleophilic substitutions).

Data Table: Comparative Analysis

*Estimated based on structural analogy to 4-(thiophen-3-yl)butan-2-ol .

Research Findings and Implications

- Bitertanol: Extensive studies confirm its antifungal efficacy, linked to triazole’s inhibition of ergosterol synthesis . This highlights the importance of heterocyclic groups in agrochemical design.

- 4-(Thiophen-3-yl)butan-2-ol: Discontinuation suggests synthesis or stability challenges, which may also apply to the target compound. Further optimization (e.g., protecting the amino group) could address these issues .

- 4-Fluoro-1-butanol: Hazard data underscores the need for safety evaluations of fluorinated or amino-alcohol derivatives .

Biological Activity

1-Amino-4-(thiophen-3-yl)butan-2-ol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including an amino group, a hydroxyl group, and a thiophene ring, contribute to its reactivity and interactions with biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, and it has a molecular weight of approximately 171.25 g/mol. The presence of the thiophene ring enhances its ability to engage in π-π interactions with proteins, while the hydroxyl group facilitates hydrogen bonding, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that thiophene derivatives can act as inhibitors of various enzymes and receptors, thereby modulating processes such as inflammation and cell proliferation. Notably, the compound has shown potential as:

- Antimicrobial Agent : Exhibiting activity against various bacterial strains.

- Anticancer Agent : Demonstrating cytotoxic effects on tumor cell lines.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Assay Type | Target Organism/Cell Line | Results |

|---|---|---|---|

| Antimicrobial | Broth microdilution | Various bacteria (e.g., E. coli) | MIC values ranging from 25 to 50 µg/mL |

| Anticancer | MTT Assay | HeLa (cervical cancer), MCF7 (breast cancer) | IC values around 30 µM |

| Anti-inflammatory | NO production assay | RAW 264.7 macrophages | IC values around 80 µM |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that indicate effective antibacterial activity.

Anticancer Activity

In vitro studies have indicated that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases . The IC values observed were comparable to known anticancer agents, suggesting potential for further development.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant reduction in nitric oxide (NO) production, indicating that it may inhibit inflammatory pathways .

Case Studies

-

Case Study on Antimicrobial Activity :

A study focused on the antimicrobial efficacy of various thiophene derivatives, including this compound, found that it effectively inhibited the growth of Bacillus cereus with an MIC comparable to standard antibiotics like gentamicin. -

Case Study on Anticancer Potential :

Another research effort investigated the cytotoxic effects of this compound on human cervical cancer cells (HeLa). The results indicated that treatment with the compound resulted in significant cell death and apoptosis induction, supporting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-Amino-4-(thiophen-3-yl)butan-2-ol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting a thiophene-containing precursor (e.g., 3-thiophenecarboxaldehyde) with a β-amino alcohol derivative under basic conditions (e.g., sodium hydroxide in ethanol). Catalysts like palladium on carbon (Pd/C) may enhance hydrogenation steps, while purification is achieved via recrystallization or column chromatography . Key parameters for yield optimization include:

- Temperature : 60–80°C for substitution reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reactivity.

- Catalyst loading : 5–10% Pd/C for hydrogenation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : H and C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and hydroxyl/amino groups.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 198.1).

- X-ray crystallography : Resolves stereochemistry, particularly for enantiomers .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies suggest interactions with neurotransmitter systems (e.g., cholinergic modulation) and enzyme inhibition. For example:

- In vitro assays : IC values of 10–50 µM against acetylcholinesterase.

- Animal models : Improved memory retention in rodents at 20 mg/kg doses, linked to reduced oxidative stress markers (e.g., MDA levels decreased by 50%) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and why is it critical for biological studies?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase.

- Asymmetric synthesis : Employing chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation .

Enantiomers often exhibit divergent bioactivity; e.g., the (R)-enantiomer may show 3x higher receptor binding affinity than the (S)-form .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?

- Methodological Answer : Contradictions arise from assay variability (e.g., substrate concentration, pH). Mitigation involves:

- Standardized protocols : Use consistent enzyme sources (e.g., human recombinant vs. rat brain extracts).

- Dose-response curves : Validate IC across multiple replicates.

- Structural analogs : Compare with derivatives (e.g., thiophene vs. phenyl-substituted analogs) to isolate structure-activity relationships (SAR) .

Q. How does the thiophen-3-yl group influence receptor binding compared to other aromatic substituents?

- Methodological Answer : The thiophene ring enhances π-π stacking with hydrophobic receptor pockets (e.g., dopamine D3 receptors). Comparative studies show:

- Binding affinity : Thiophen-3-yl substituents increase affinity by 2–5x over phenyl analogs due to sulfur’s electronegativity.

- Metabolic stability : Thiophene derivatives resist CYP450 oxidation better than furan analogs .

Q. What advanced techniques are used to study the compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., = 1–10 µM for membrane proteins).

- Molecular dynamics (MD) simulations : Models interactions with lipid bilayers, highlighting hydrogen bonding with phospholipid headgroups .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.